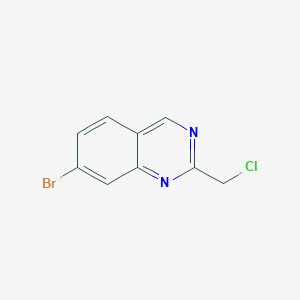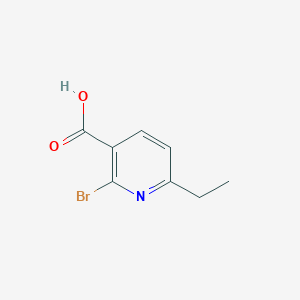
7-Bromo-2-(chloromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(chloromethyl)quinazoline: is a heterocyclic aromatic compound that contains both bromine and chlorine atoms. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(chloromethyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Chloromethylation: The chloromethyl group is introduced at the 2nd position using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The bromine atom can participate in oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Oxidized quinazoline derivatives with varying oxidation states.
Reduction Products: Reduced quinazoline derivatives with hydrogenated functional groups.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: 7-Bromo-2-(chloromethyl)quinazoline serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Biology:
Biological Probes: The compound is used as a biological probe to study enzyme interactions and cellular pathways.
Medicine:
Drug Development: It is explored for its potential in developing drugs for treating cancer, bacterial infections, and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Mechanism: The mechanism of action of 7-Bromo-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
7-Bromo-2-(methyl)quinazoline: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
7-Chloro-2-(bromomethyl)quinazoline: Contains chlorine instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields.
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
7-bromo-2-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6-5-12-9(4-11)13-8(6)3-7/h1-3,5H,4H2 |
Clé InChI |
PDZOVHROBCMEQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C=C1Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)

![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

